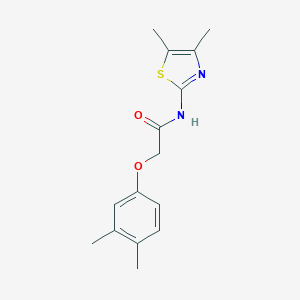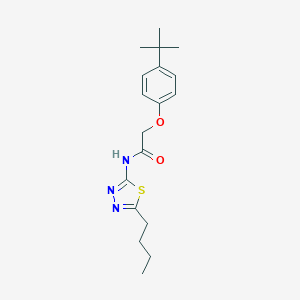![molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide, also known as TTA-390, is a novel compound with potential therapeutic applications. TTA-390 belongs to the class of thiazolidinedione derivatives and has been synthesized through a multistep process.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of PPARγ and subsequent downstream effects, including the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related genes and activating pro-apoptotic pathways. In diabetes, this compound improves insulin sensitivity by increasing glucose uptake and reducing hepatic glucose production. Furthermore, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARγ, its stability in vitro and in vivo, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high doses.
将来の方向性
There are several future directions for N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide research, including the development of more potent and selective PPARγ agonists, the investigation of this compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases, and the exploration of this compound's potential as a therapeutic agent in combination with other drugs. Furthermore, the development of new formulations and delivery systems for this compound could improve its bioavailability and reduce potential toxicity.
合成法
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves a multistep process that begins with the reaction of 3-bromo-1-propanol with 2-methylthiophene-3-carboxaldehyde to obtain 3-(2-methylthiophen-3-yl)propan-1-ol. This intermediate is then reacted with thionyl chloride to obtain 3-(2-methylthiophen-3-yl)propanoyl chloride. The final step involves the reaction of 3-(2-methylthiophen-3-yl)propanoyl chloride with 4-methylthiophenol and N-(4-aminophenyl)acetamide to obtain this compound.
特性
分子式 |
C13H17NO3S2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15) |
InChIキー |
TVKVZVRESYXNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
正規SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)




![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)



![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
